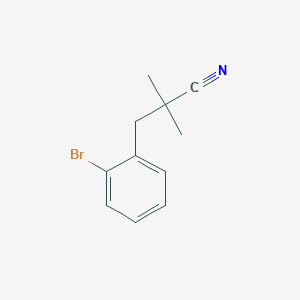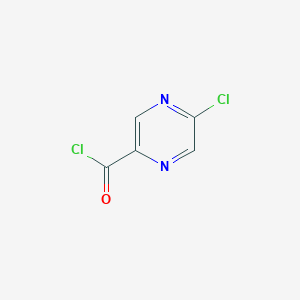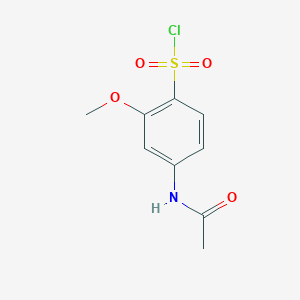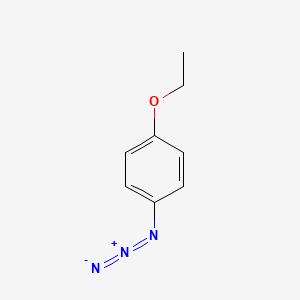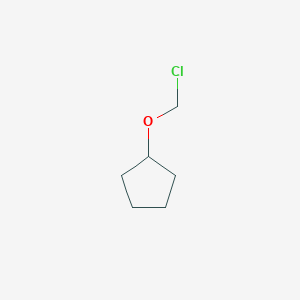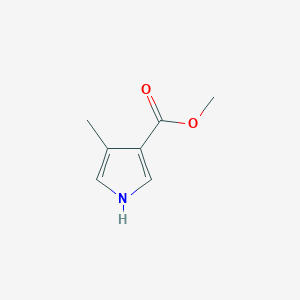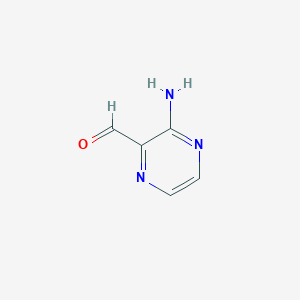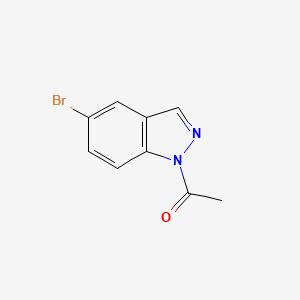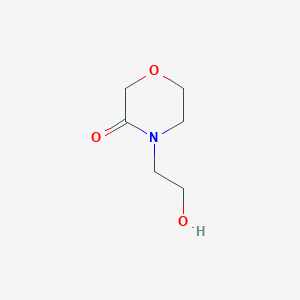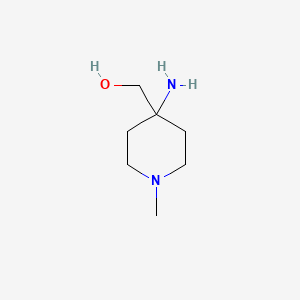
1-(3-Bromopropyl)naphthalene
Descripción general
Descripción
1-(3-Bromopropyl)naphthalene is a useful research compound. Its molecular formula is C13H13Br and its molecular weight is 249.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enhanced Reactivity in Nucleophilic Substitution Reactions
1-(3-Bromopropyl)naphthalene has shown significant reactivity in nucleophilic substitution reactions. In a study by Kim, Song, and Chi (2003), the reactivity of various metal fluorides in nucleophilic fluorination reactions was enhanced using this compound. This suggests its potential use in facilitating efficient chemical transformations (Kim, Song, & Chi, 2003).
Application in Green Chemistry for Ether Cleavage
Boovanahalli, Kim, and Chi (2004) utilized this compound in the cleavage of alkyl alkyl ether, highlighting its use in green chemistry methods for ether cleavage. This demonstrates its role in environmentally friendly chemical processes (Boovanahalli, Kim, & Chi, 2004).
Role in Hydroxylation Reactions
In the research by Kim, Hong, Seo, Kim, Kim, Song, and Chi (2004), this compound was used for nucleophilic hydroxylation of alkyl halides with water in an ionic liquid. This study indicates its applicability in hydroxylation reactions, which is an important process in organic chemistry (Kim et al., 2004).
Importance in Synthesis of Bromo-substituted Naphthalene Dianhydride Derivatives
Ping (2012) discussed the synthesis of bromo-substituted naphthalene dianhydride derivatives, which are vital in material science and supramolecular chemistry. This study shows the importance of this compound in synthesizing core components for advanced materials (Ping, 2012).
Involvement in Syntheses of Naphthalenes and Naphthalene Derivatives
Agrawal, Srivastava, and Yadav (2014) utilized this compound in synthesizing new naphthalenes, indicating its role in creating various derivatives for potential applications in organic and pharmaceutical chemistry (Agrawal, Srivastava, & Yadav, 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-(3-Bromopropyl)naphthalene is the benzylic position . This compound is a benzylic halide , which typically reacts via an SN2 pathway for primary benzylic halides and an SN1 pathway for secondary and tertiary benzylic halides . The benzylic position is a key site for reactions due to its resonance stabilization .
Mode of Action
This compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, donates a pair of electrons to form a new bond. For primary benzylic halides, the reaction typically follows an SN2 pathway, which involves a single concerted step where the nucleophile attacks the substrate and the leaving group departs simultaneously . For secondary and tertiary benzylic halides, the reaction typically follows an SN1 pathway, which involves a two-step process with the formation of a resonance-stabilized carbocation intermediate .
Biochemical Pathways
It’s known that benzylic halides like this compound are often used in organic synthesis, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
The result of the action of this compound is the formation of new compounds through the substitution reactions at the benzylic position . These reactions can lead to the formation of various organic compounds, depending on the nucleophile involved in the reaction .
Análisis Bioquímico
Biochemical Properties
1-(3-Bromopropyl)naphthalene plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions, such as nucleophilic enzymes. The bromine atom in this compound is a good leaving group, making it reactive towards nucleophiles. This compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to the formation of stable complexes. These interactions are crucial for understanding the reactivity and stability of this compound in biochemical systems .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules and receptors. This compound has the potential to modulate gene expression by binding to transcription factors or other regulatory proteins. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes. These effects on cell function highlight the importance of studying this compound in cellular contexts .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The bromine atom in the compound acts as a leaving group, allowing the propyl chain to react with nucleophilic sites on enzymes and proteins. This can lead to enzyme inhibition or activation, depending on the specific interactions. Additionally, this compound can influence gene expression by binding to DNA or transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including cellular toxicity and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. The distribution of this compound can affect its localization and activity within cells .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and function, as different compartments provide distinct microenvironments for biochemical reactions .
Propiedades
IUPAC Name |
1-(3-bromopropyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Br/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDLRSZRTOATJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563263 | |
| Record name | 1-(3-Bromopropyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27650-86-8 | |
| Record name | 1-(3-Bromopropyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromopropyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



